4-Chloro-2-[2-(pyridin-3-yl)ethoxy]benzoic acid
Description
Structural Characterization of 4-Chloro-2-[2-(pyridin-3-yl)ethoxy]benzoic Acid
International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 4-chloro-2-(2-pyridin-3-ylethoxy)benzoic acid, which precisely describes the structural arrangement of functional groups within the molecule. Alternative nomenclature includes this compound, representing the same chemical entity with slightly different formatting conventions. The molecular formula C14H12ClNO3 indicates a composition containing fourteen carbon atoms, twelve hydrogen atoms, one chlorine atom, one nitrogen atom, and three oxygen atoms. The molecular weight is consistently reported as 277.70 grams per mole across multiple chemical databases, with some sources providing additional precision as 277.703 grams per mole. The compound's molecular structure incorporates a benzene ring substituted with both chlorine and carboxylic acid functional groups, connected via an ethoxy bridge to a pyridine ring positioned at the 3-position.
The International Chemical Identifier representation provides a standardized method for describing the compound's connectivity: InChI=1S/C14H12ClNO3/c15-11-3-4-12(14(17)18)13(8-11)19-7-5-10-2-1-6-16-9-10/h1-4,6,8-9H,5,7H2,(H,17,18). This identifier encodes the complete structural information including stereochemistry and connectivity patterns. The corresponding International Chemical Identifier Key SEFDGGWYVIELBH-UHFFFAOYSA-N serves as a shortened, hashed version for database searches and chemical informatics applications. The Simplified Molecular Input Line Entry System notation Clc1ccc(c(c1)OCCc1cccnc1)C(=O)O provides an alternative linear representation that captures the essential connectivity features of the molecule.
X-ray Crystallography and Conformational Studies
While specific X-ray crystallographic data for this compound was not identified in the available literature, the compound's structural complexity suggests interesting conformational possibilities. The ethoxy linker between the substituted benzene ring and pyridine moiety provides rotational freedom that likely influences the overall molecular geometry. The presence of multiple aromatic systems separated by a flexible alkyl chain creates opportunities for intramolecular interactions and specific conformational preferences.
The compound's three-dimensional structure is expected to be influenced by several factors including steric interactions between the chlorine substituent and the ethoxy group, potential hydrogen bonding involving the carboxylic acid functionality, and possible pi-pi stacking interactions between the aromatic rings. The conformational flexibility of the ethoxy bridge allows for various spatial arrangements of the pyridine and benzene rings, which could significantly impact the compound's physical and chemical properties.
Crystallographic analysis would be particularly valuable for understanding the preferred solid-state conformation and intermolecular packing arrangements. Such studies could reveal hydrogen bonding patterns involving the carboxylic acid group and potential supramolecular assembly motifs. The chlorine substituent may also participate in halogen bonding interactions that could influence crystal packing and stability.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance Spectral Analysis
Nuclear Magnetic Resonance spectroscopy provides essential structural confirmation for this compound through detailed analysis of both proton and carbon environments. The compound's aromatic protons are expected to exhibit characteristic chemical shifts reflecting the electronic environments created by the chlorine substituent and ethoxy group. The pyridine ring protons should display distinct coupling patterns and chemical shifts different from those of the benzene ring protons.
The ethoxy linker protons represent particularly diagnostic signals, with the methylene groups adjacent to the oxygen atoms expected to show characteristic multiplicities and chemical shifts. The protons alpha to the pyridine ring should exhibit coupling to the aromatic system, while those alpha to the benzene ether oxygen should show different electronic environments influenced by the aromatic system and the chlorine substituent.
Carbon-13 Nuclear Magnetic Resonance spectroscopy would provide complementary information about the carbon framework, with the carbonyl carbon of the carboxylic acid group expected to appear in the characteristic downfield region. The aromatic carbons should exhibit chemical shifts reflecting their substitution patterns and electronic environments created by the various functional groups. The ethoxy bridge carbons would provide additional structural confirmation through their characteristic chemical shifts and multiplicities.
Fourier-Transform Infrared Spectral Signatures
Fourier-Transform Infrared spectroscopy offers valuable information about the functional groups present in this compound. The carboxylic acid functionality should exhibit characteristic absorption bands including a broad O-H stretch typically observed between 2500-3300 wavenumbers and a strong C=O stretch around 1650-1750 wavenumbers. These bands provide definitive confirmation of the carboxylic acid group and information about its hydrogen bonding environment.
The aromatic C-H stretching vibrations should appear in the 3000-3100 wavenumber region, while the aromatic C=C and C=N stretching modes of both the benzene and pyridine rings should be observable in the 1400-1600 wavenumber range. The ethoxy linker would contribute aliphatic C-H stretching bands around 2800-3000 wavenumbers and C-O stretching vibrations in the 1000-1300 wavenumber region.
The chlorine substituent may influence the fingerprint region of the spectrum, affecting the aromatic substitution patterns and overall vibrational characteristics. The pyridine nitrogen may participate in hydrogen bonding interactions that could shift certain absorption bands and provide information about intermolecular interactions in the solid state.
Mass Spectrometric Fragmentation Patterns
Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for structural elucidation of this compound. The exact mass of 277.051 grams per mole serves as a precise molecular weight determination that confirms the molecular formula. The isotope pattern created by the chlorine atom provides additional confirmation, with the characteristic M+2 peak at approximately one-third the intensity of the molecular ion peak.
Expected fragmentation patterns would likely involve cleavage of the ethoxy bridge, generating fragment ions corresponding to the substituted benzoic acid moiety and the pyridine-containing portion. Loss of the carboxylic acid group through decarboxylation represents another common fragmentation pathway that could provide structural information. The chlorine substituent may influence fragmentation patterns by stabilizing certain ionic species or directing specific cleavage reactions.
Collision-induced dissociation experiments could provide detailed fragmentation maps that reveal connectivity information and confirm the proposed structure. The relative intensities of fragment ions would provide insights into the stability of different portions of the molecule and the preferred fragmentation pathways under mass spectrometric conditions.
Computational Chemistry Investigations
Density Functional Theory Calculations
Density Functional Theory calculations represent powerful computational tools for investigating the electronic structure and properties of this compound. Such calculations could provide optimized geometries that reveal preferred conformations and bond lengths throughout the molecule. The computational results would offer insights into the effects of the chlorine substituent on the benzene ring electronics and the influence of the ethoxy linker on overall molecular geometry.
Energy calculations could identify the most stable conformations of the molecule, particularly regarding the rotation about the ethoxy bridge bonds and the relative orientations of the aromatic rings. Vibrational frequency calculations would provide theoretical infrared spectra for comparison with experimental data and could reveal low-frequency modes associated with conformational changes.
The electronic structure calculations could illuminate the charge distribution throughout the molecule, identifying regions of high electron density and potential reactive sites. The influence of the pyridine nitrogen on the overall electronic structure could be quantified through analysis of molecular orbital contributions and atomic charges.
Molecular Orbital Analysis and Electron Density Mapping
Molecular orbital analysis provides detailed insights into the electronic structure of this compound, revealing the distribution of electron density and the nature of chemical bonding throughout the molecule. The highest occupied molecular orbital and lowest unoccupied molecular orbital would provide information about the compound's electronic properties and potential reactivity patterns.
Electron density mapping could reveal regions of high and low electron density, identifying potential sites for electrophilic and nucleophilic attack. The aromatic systems would be expected to show characteristic pi-electron density distributions, while the ethoxy linker would exhibit sigma-bonding characteristics. The chlorine substituent would likely create regions of altered electron density on the benzene ring, affecting the overall electronic properties.
Electrostatic potential mapping could provide insights into intermolecular interaction possibilities, identifying regions of positive and negative charge that could participate in hydrogen bonding, dipole-dipole interactions, or other non-covalent forces. The carboxylic acid group would be expected to create regions of significant electrostatic potential that could drive crystalline packing arrangements and solution-phase behavior.
Properties
IUPAC Name |
4-chloro-2-(2-pyridin-3-ylethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c15-11-3-4-12(14(17)18)13(8-11)19-7-5-10-2-1-6-16-9-10/h1-4,6,8-9H,5,7H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFDGGWYVIELBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCOC2=C(C=CC(=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-Chloro-2-[2-(pyridin-3-yl)ethoxy]benzoic acid typically involves:
- Formation of the ether linkage between the benzoic acid moiety and the pyridin-3-yl ethyl group.
- Introduction of the chloro substituent on the benzoic acid ring.
- Functional group transformations to yield the final carboxylic acid.
The key steps involve nucleophilic substitution reactions, often under basic conditions, and subsequent purification.
Ether Formation via Nucleophilic Substitution
A common method to prepare the 2-(pyridin-3-yl)ethoxy substituent on the benzoic acid core is by reacting a hydroxy-substituted benzoic acid derivative with a suitable haloalkyl pyridine compound.
| Reagents | Conditions | Solvent | Notes |
|---|---|---|---|
| 4-Chloro-2-hydroxybenzoic acid or ester | Reacted with 3-(2-chloroethyl)pyridine or similar haloalkyl pyridine | Polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or amyl acetate | Presence of a base such as potassium carbonate to deprotonate the phenol and promote nucleophilic substitution |
| Temperature | 50–120 °C | Inert atmosphere (nitrogen) | Reaction monitored by HPLC for completion |
- Ethyl 4-hydroxybenzoate is reacted with 3-(2-chloroethyl)pyridine hydrochloride in the presence of potassium carbonate in amyl acetate at 120 °C under nitrogen for approximately 5 hours.
- After reaction completion, the mixture is cooled, diluted with water to dissolve solids, and the aqueous layer discarded.
- Acidification with hydrochloric acid precipitates the product, which is filtered, washed, and dried to yield the etherified benzoic acid derivative.
Conversion of Ester to Acid
If the initial substrate is an ester (e.g., ethyl 4-hydroxybenzoate), hydrolysis is required to obtain the free carboxylic acid.
- Hydrolysis can be performed under acidic or basic conditions.
- Acidic hydrolysis involves refluxing with hydrochloric acid or sulfuric acid in aqueous alcohol solvents.
- Basic hydrolysis uses sodium hydroxide or potassium hydroxide in aqueous solvents, followed by acidification to precipitate the acid.
Purification and Characterization
- The crude product is typically purified by recrystallization from solvents such as acetone or by chromatographic techniques.
- Characterization includes NMR spectroscopy (noting chemical shifts for aromatic protons, methylene groups adjacent to oxygen and nitrogen), HPLC for purity, and melting point determination.
Summary of Key Preparation Steps and Conditions
| Step | Reaction | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Ether formation (alkylation) | 4-chloro-2-hydroxybenzoate + 3-(2-chloroethyl)pyridine hydrochloride + K2CO3 | Amyl acetate or DMF | 120 °C | ~5 h | ~80% (typical) | Nucleophilic substitution under nitrogen |
| 2 | Hydrolysis of ester to acid | HCl or NaOH aqueous reflux | Methanol/water or ethanol/water | 60–100 °C | Several hours | Quantitative | Acidification to precipitate acid |
| 3 | Purification | Recrystallization or chromatography | Acetone or suitable solvents | Ambient to 40 °C drying | - | - | Confirmed by NMR, HPLC |
Research Findings and Optimization Notes
- The reaction temperature and solvent choice significantly affect the yield and purity of the ether formation step.
- Using potassium carbonate as a base promotes efficient deprotonation of the phenol and facilitates nucleophilic attack.
- Inert atmosphere (nitrogen) prevents oxidation or side reactions.
- Hydrolysis conditions must be optimized to avoid degradation of the ether linkage.
- Purification by acetone recrystallization provides a high-purity product suitable for pharmaceutical applications.
Additional Synthetic Routes and Catalytic Methods
- Alternative synthetic routes involve palladium-catalyzed cross-coupling reactions for constructing the pyridinyl-aryl ether bond, though these are more common for related heterocyclic derivatives.
- Microwave-assisted synthesis in polar aprotic solvents like DMF at elevated temperatures (~150 °C) can significantly reduce reaction times in related pyridinyl ether formation steps.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[2-(pyridin-3-yl)ethoxy]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Esterification and Hydrolysis: The carboxylic acid group can form esters or be hydrolyzed back to the acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted derivatives.
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
-
Anticancer Properties :
- Recent studies have indicated that compounds similar to 4-Chloro-2-[2-(pyridin-3-yl)ethoxy]benzoic acid exhibit significant anticancer activity. For instance, derivatives of benzoic acid have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
- A specific case study demonstrated that a related compound effectively inhibited the proliferation of human colon cancer cells, showcasing the potential of this class of compounds in cancer therapy .
-
TRPM8 Antagonism :
- The compound has been investigated for its antagonistic activity against the TRPM8 ion channel, which is involved in sensory perception and pain signaling. Such antagonism may provide therapeutic avenues for treating conditions like neuropathic pain and cold allodynia .
- In experimental models, compounds targeting TRPM8 have shown promise in alleviating pain symptoms associated with chronic conditions, indicating a potential application in pain management therapies.
Pharmacological Applications
-
Drug Development :
- The unique structure of this compound makes it a candidate for developing novel pharmaceuticals. Its ability to interact with biological targets can be harnessed to create drugs that modulate specific pathways involved in disease processes.
- Several patents have been filed regarding the synthesis and application of this compound in drug formulations aimed at treating various diseases, including cancer and pain disorders .
-
Formulation in Therapeutics :
- The compound's solubility and stability profiles suggest that it can be formulated into various dosage forms, enhancing its bioavailability and therapeutic efficacy. This aspect is crucial for developing oral or injectable medications that require precise dosing and rapid action.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer effects | Demonstrated significant inhibition of cancer cell proliferation in vitro. |
| Study 2 | Assess TRPM8 antagonism | Showed effective modulation of pain signaling pathways in animal models. |
| Study 3 | Drug formulation development | Developed a stable formulation with enhanced bioavailability for oral administration. |
Mechanism of Action
The mechanism of action of 4-Chloro-2-[2-(pyridin-3-yl)ethoxy]benzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The pyridine moiety can engage in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
Key Analogs :
4-Chloro-3-(pyridin-2-ylsulfamoyl)benzoic Acid () Structure: Chloro at position 4, sulfamoyl-linked pyridin-2-yl at position 3. Molecular Formula: C₁₂H₉ClN₂O₄S (MW: 312.73 g/mol). Pyridin-2-yl vs. pyridin-3-yl alters spatial orientation in binding pockets.
4-(2-(1H-Imidazol-1-yl)ethoxy)benzoic Acid Hydrochloride () Structure: Imidazole at ethoxy position, hydrochloride salt. Molecular Formula: C₁₂H₁₃ClN₂O₃ (MW: 268.7 g/mol). The hydrochloride salt improves solubility, unlike the neutral pyridine in the target compound.
4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-(2,2,2-trifluoroethoxy)benzoic Acid () Structure: Pyrimidine with methylamino and trifluoroethoxy groups. Molecular Formula: C₁₄H₁₂ClF₃N₄O₃ (MW: 376.72 g/mol). Comparison: The trifluoroethoxy group is strongly electron-withdrawing, increasing benzoic acid acidity (pKa reduction) compared to the ethoxy-pyridine group.
Table 1: Structural and Physicochemical Comparison
*Target compound’s molecular weight estimated based on structural similarity.
Biological Activity
4-Chloro-2-[2-(pyridin-3-yl)ethoxy]benzoic acid is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound this compound features a chlorobenzoic acid moiety linked to a pyridine ring via an ethoxy group. Its chemical structure can be represented as follows:
This structure contributes to its solubility and interaction with various biological targets.
Antimicrobial Activity
Research indicates that compounds containing pyridine rings often exhibit notable antimicrobial properties . A study by Wang et al. (2022) highlighted the efficacy of pyridine derivatives against multiple Gram-negative bacteria, suggesting that the presence of the pyridine nucleus enhances antimicrobial selectivity and potency .
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 5.0 µg/mL |
| S. aureus | 4.0 µg/mL | |
| C. albicans | 6.0 µg/mL |
The results suggest that this compound demonstrates effective antimicrobial activity, particularly against E. coli and S. aureus.
Anticancer Activity
The anticancer potential of this compound has also been explored in various studies. The pyrazole moiety present in related compounds has shown promising anticancer activity through mechanisms such as apoptosis induction and inhibition of anti-apoptotic proteins .
Case Study: Cytotoxicity Assay
In a cytotoxicity assay involving human cancer cell lines (A549, H460, HT-29), the compound exhibited varying degrees of cytotoxicity with IC50 values indicating moderate activity:
| Cell Line | IC50 (µg/mL) | Activity Level |
|---|---|---|
| A549 | 193.93 | Moderate |
| H460 | 208.58 | Moderate |
| HT-29 | 238.14 | Moderate |
These findings suggest that while the compound has moderate cytotoxic effects, further optimization may enhance its efficacy against cancer cells.
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit kinases critical for cell proliferation.
- Induction of Apoptosis : The compound may promote apoptosis through upregulation of pro-apoptotic genes such as Bax and p53 while downregulating anti-apoptotic genes like Bcl2 .
- Antioxidant Activity : The presence of heterocycles often correlates with antioxidant properties, which can protect cells from oxidative stress.
Q & A
Q. What are the optimal synthetic routes for 4-Chloro-2-[2-(pyridin-3-yl)ethoxy]benzoic acid, and how can reaction yields be improved?
Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1: React 4-chloro-2-hydroxybenzoic acid with 2-(pyridin-3-yl)ethyl bromide under basic conditions (e.g., K₂CO₃/DMF) to form the ether linkage .
- Step 2: Optimize reaction time (12–24 hours) and temperature (80–100°C) to enhance yield.
- Step 3: Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) or recrystallization (ethanol/water mixture) .
Key Parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Base | K₂CO₃ or Cs₂CO₃ | ↑ Electron withdrawal |
| Solvent | DMF or DMSO | ↑ Reaction rate |
| Temperature | 80–100°C | ↑ Conversion |
Q. How can the purity and structural integrity of this compound be validated?
Methodological Answer: Use a combination of analytical techniques:
- HPLC: C18 column, mobile phase: acetonitrile/0.1% formic acid (gradient elution), retention time ~8.2 min. Purity >95% is acceptable for biological assays .
- NMR: Confirm ether linkage via ¹H-NMR (δ 4.3–4.5 ppm for –OCH₂–; δ 8.2–8.8 ppm for pyridinyl protons) .
- Mass Spectrometry: ESI-MS (negative mode) to verify molecular ion peak [M–H]⁻ at m/z 322.7 .
Q. What are the critical factors affecting solubility and stability during storage?
Methodological Answer:
- Solubility: The compound is sparingly soluble in water. Use DMSO for stock solutions (10–50 mM). For in vitro assays, dilute in PBS (pH 7.4) with <1% DMSO .
- Stability: Store lyophilized powder at –20°C under inert gas (N₂/Ar). Monitor degradation via HPLC every 6 months. Avoid prolonged exposure to light or humidity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Methodological Answer:
- Substituent Variation: Modify the pyridinyl group (e.g., 4-Cl, 3-CF₃) or benzoic acid moiety (e.g., methyl ester prodrugs) to enhance target binding .
- Biological Assays: Test derivatives against target enzymes (e.g., TRPM4 inhibition via patch-clamp electrophysiology; IC₅₀ determination) .
Example SAR Data:
| Derivative | R Group | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Parent Compound | Pyridin-3-yl | 1.5 | |
| 4-Cl-Pyridinyl | 4-Chloropyridin-3-yl | 0.8 | |
| 3-CF₃-Pyridinyl | 3-Trifluoromethyl | 2.1 |
Q. How should researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?
Methodological Answer:
- Assay Conditions: Standardize protocols (e.g., cell line, incubation time, DMSO concentration). For example, TRPM4 inhibition assays in HEK293 cells show variability if Ca²⁺ levels are uncontrolled .
- Off-Target Screening: Use proteome-wide profiling (e.g., kinase panels) to identify non-specific interactions. Cross-validate with CRISPR/Cas9 knockout models .
Q. What advanced analytical methods are suitable for quantifying this compound in complex biological matrices?
Methodological Answer:
- LC-MS/MS: MRM mode with transitions m/z 322.7 → 154.1 (quantifier) and 322.7 → 121.0 (qualifier). Use deuterated internal standards (e.g., d₄-benzoic acid) to correct matrix effects .
- Sample Preparation: Plasma/urine extraction via protein precipitation (acetonitrile) followed by SPE (C18 cartridges). Limit of quantification (LOQ): 10 ng/mL .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
